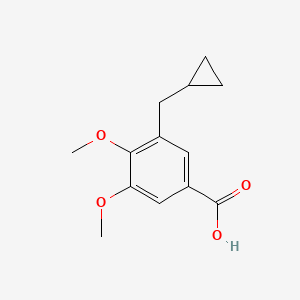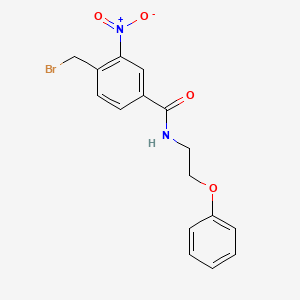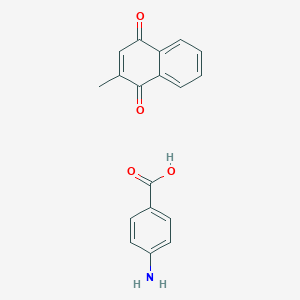![molecular formula C31H31ClF3N3O8S B12604803 2-PyrrolidinecarboxaMide, 1-[5-chloro-2,3-dihydro-3-(2-Methoxy-5-Methylphenyl)-1-[[4-Methoxy-2-(trifluoroMethoxy)phenyl]sulfonyl]-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-diMethyl-,(2S,4R)-](/img/structure/B12604803.png)
2-PyrrolidinecarboxaMide, 1-[5-chloro-2,3-dihydro-3-(2-Methoxy-5-Methylphenyl)-1-[[4-Methoxy-2-(trifluoroMethoxy)phenyl]sulfonyl]-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-diMethyl-,(2S,4R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 59867865 est un composé chimique doté d'une structure et de propriétés uniques qui le rendent intéressant dans divers domaines scientifiques.
Méthodes De Préparation
La synthèse de CID 59867865 implique plusieurs étapes, notamment la condensation, la cyclisation et les réactions de Grignard. La méthode de préparation commence généralement par la condensation de matières premières spécifiques, suivie d'une cyclisation pour former la structure de base. La réaction de Grignard est ensuite utilisée pour introduire des groupes fonctionnels supplémentaires, ce qui donne le composé final .
Analyse Des Réactions Chimiques
CID 59867865 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications De Recherche Scientifique
CID 59867865 a une large gamme d'applications en recherche scientifique. En chimie, il est utilisé comme réactif en synthèse organique et comme catalyseur dans diverses réactions. En biologie, il est étudié pour ses effets potentiels sur les processus cellulaires et son rôle dans les voies de signalisation. En médecine, il fait l'objet de recherches pour son potentiel thérapeutique dans le traitement de certaines maladies. Dans l'industrie, il est utilisé dans la production de matériaux et de produits chimiques spécialisés .
Mécanisme d'action
Le mécanisme d'action de CID 59867865 implique son interaction avec des cibles moléculaires et des voies spécifiques. Il se lie à certains récepteurs ou enzymes, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé .
Mécanisme D'action
The mechanism of action of CID 59867865 involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
CID 59867865 peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique. Les composés similaires comprennent ceux ayant des structures ou des groupes fonctionnels comparables, comme CID 2244 (aspirine) et CID 5161 (acide salicylsalicylique). Bien que ces composés puissent partager certaines propriétés, CID 59867865 possède des caractéristiques distinctes qui le rendent adapté à des applications spécifiques .
Propriétés
Formule moléculaire |
C31H31ClF3N3O8S |
|---|---|
Poids moléculaire |
698.1 g/mol |
Nom IUPAC |
(2S,4R)-1-[5-chloro-3-(2-methoxy-5-methylphenyl)-1-[4-methoxy-2-(trifluoromethoxy)phenyl]sulfonyl-2-oxoindol-3-yl]-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H31ClF3N3O8S/c1-17-6-10-25(45-5)22(12-17)30(37-16-19(39)14-24(37)28(40)36(2)3)21-13-18(32)7-9-23(21)38(29(30)41)47(42,43)27-11-8-20(44-4)15-26(27)46-31(33,34)35/h6-13,15,19,24,39H,14,16H2,1-5H3/t19-,24+,30?/m1/s1 |
Clé InChI |
JVCLDONUEFXWIX-SKOIZEAASA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)OC)C2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC(F)(F)F)N5C[C@@H](C[C@H]5C(=O)N(C)C)O |
SMILES canonique |
CC1=CC(=C(C=C1)OC)C2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC(F)(F)F)N5CC(CC5C(=O)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol](/img/structure/B12604720.png)

![1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one](/img/structure/B12604727.png)


![5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12604740.png)





![4,4'-[1,3-Phenylenebis(methylene)]dibenzonitrile](/img/structure/B12604781.png)
![4-Cyanophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12604789.png)

